2-methyl-4-(propan-2-yl)pyridine
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Overview
Description
2-Methyl-4-(propan-2-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group at the second position and an isopropyl group at the fourth position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(propan-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of acetone and acrylonitrile to form 5-oxohexanenitrile, which then cyclizes to yield the desired pyridine derivative . Another method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst, which produces a mixture of 2- and 4-picolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction produces piperidine derivatives.
Scientific Research Applications
2-Methyl-4-(propan-2-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Pyridine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-(propan-2-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methylpyridine: Lacks the isopropyl group at the fourth position.
4-Isopropylpyridine: Lacks the methyl group at the second position.
2,4-Dimethylpyridine: Has two methyl groups instead of one methyl and one isopropyl group.
Uniqueness: 2-Methyl-4-(propan-2-yl)pyridine is unique due to the presence of both a methyl and an isopropyl group on the pyridine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other pyridine derivatives.
Properties
CAS No. |
13854-03-0 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-methyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13N/c1-7(2)9-4-5-10-8(3)6-9/h4-7H,1-3H3 |
InChI Key |
YWVVIBOXHWIQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)C |
Purity |
95 |
Origin of Product |
United States |
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